

An In-depth Technical Guide to LDN-214117: A Selective ALK2 Inhibitor

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **LDN-214117**, a potent and selective small molecule inhibitor of Activin receptor-like kinase 2 (ALK2). This document details its mechanism of action, biochemical and cellular activities, and its potential therapeutic applications, particularly in fibrodysplasia ossificans progressiva (FOP) and diffuse intrinsic pontine glioma (DIPG). All quantitative data, experimental protocols, and signaling pathways are presented to facilitate further research and development.

Introduction to ALK2 and Pathophysiology

Activin receptor-like kinase 2 (ALK2), also known as ACVR1, is a type I bone morphogenetic protein (BMP) receptor that plays a crucial role in various biological processes, including bone formation, embryonic development, and iron homeostasis.[1][2] Gain-of-function mutations in the ACVR1 gene are the primary cause of fibrodysplasia ossificans progressiva (FOP), a rare and debilitating genetic disorder characterized by progressive heterotopic ossification (HO), where muscle and connective tissues are gradually replaced by bone.[3][4] The most common mutation, R206H, renders the ALK2 receptor constitutively active and responsive to activin A, which normally does not activate the wild-type receptor.[5] These mutations lead to aberrant downstream signaling through the SMAD pathway, driving ectopic bone formation.[1][6] Additionally, somatic ACVR1 mutations have been identified in a significant percentage of diffuse intrinsic pontine gliomas (DIPG), a highly aggressive and fatal pediatric brain tumor, making ALK2 a compelling therapeutic target.[2][4][7]



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LDN-214117: Mechanism of Action and Biochemical Profile

LDN-214117 is a 2-aminopyridine derivative that acts as an ATP-competitive inhibitor of the ALK2 kinase domain.[7][8] By binding to the ATP pocket, it prevents the autophosphorylation of the receptor, thereby blocking the downstream phosphorylation of SMAD1/5/9 and inhibiting the aberrant signaling cascade.[1] **LDN-214117** has demonstrated high potency and selectivity for ALK2.[7][9]

The inhibitory activity of **LDN-214117** has been characterized through various biochemical assays. The following tables summarize the key quantitative data regarding its potency and selectivity against ALK2 and other related kinases.

Table 1: Inhibitory Potency (IC50) of LDN-214117 against Type I BMP Receptors[9]

| Kinase | IC50 (nM) |
|--------|-----------|
| ALK2 | 24 |
| ALK1 | 27 |
| ALK3 | 1,171 |

Table 2: Inhibitory Potency (IC50) of **LDN-214117** against TGF-β Type I Receptors and BMP-Induced Transcription[9]

| Target/Pathway | IC50 (nM) |
|------------------------------|-----------|
| ALK5 | 3,000 |
| BMP6-induced Transcription | 100 |
| BMP2-induced Transcription | 1,022 |
| BMP4-induced Transcription | 960 |
| TGF-β1-induced Transcription | 16,000 |

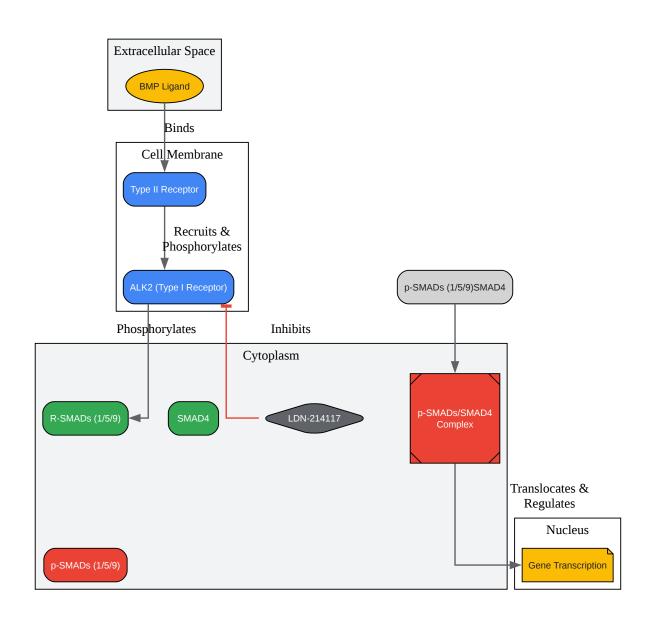


LDN-214117 exhibits excellent kinome-wide selectivity, inhibiting only a small percentage of other kinases at concentrations significantly higher than its ALK2 IC50.[7][8] This high degree of selectivity is crucial for minimizing off-target effects and potential toxicity.[10]

Signaling Pathway

The canonical BMP/ALK2 signaling pathway is initiated by the binding of a BMP ligand, leading to the formation of a heterotetrameric complex of type I and type II receptors. The type II receptor then phosphorylates and activates the type I receptor (ALK2), which in turn phosphorylates the receptor-regulated SMADs (R-SMADs) 1, 5, and 9. These phosphorylated R-SMADs form a complex with the common-mediator SMAD (co-SMAD), SMAD4, and translocate to the nucleus to regulate the transcription of target genes. In FOP, the mutant ALK2 is hyperactive, leading to excessive SMAD signaling. **LDN-214117** acts by inhibiting the kinase activity of ALK2, thus preventing the phosphorylation of R-SMADs.





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Caption: The ALK2 signaling pathway and the inhibitory action of LDN-214117.



Experimental Protocols

This section outlines the methodologies for key experiments used to characterize LDN-214117.

This assay quantifies the ability of **LDN-214117** to inhibit the enzymatic activity of purified ALK2.

- Principle: The assay measures the transfer of phosphate from ATP to a substrate by the kinase. Inhibition is determined by the reduction in substrate phosphorylation in the presence of the inhibitor. The ADP-Glo™ Kinase Assay is a common method.[11][12]
- Materials:
 - Recombinant human ALK2 kinase domain[12]
 - Kinase substrate (e.g., Casein)[13][14]
 - ATP[13][14]
 - LDN-214117 (serially diluted)
 - Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)
 [11]
 - ADP-Glo™ Reagent and Kinase Detection Reagent[11]
 - 384-well plates[11]
- Procedure:
 - Add 1 μL of serially diluted LDN-214117 or DMSO (vehicle control) to the wells of a 384well plate.[11]
 - Add 2 μL of ALK2 enzyme solution to each well.[11]
 - Initiate the reaction by adding 2 μL of a substrate/ATP mixture.
 - Incubate the plate at room temperature for a defined period (e.g., 120 minutes).[11]



- Stop the kinase reaction and measure the amount of ADP produced by adding 5 μL of ADP-Glo™ Reagent and incubating for 40 minutes.[11]
- \circ Add 10 μ L of Kinase Detection Reagent, incubate for 30 minutes, and measure luminescence.[11]
- Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.



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Caption: Workflow for a typical in vitro ALK2 kinase inhibition assay.

This assay measures the inhibition of BMP-induced SMAD phosphorylation in a cellular context.

- Principle: Western blotting or high-content imaging is used to detect the levels of phosphorylated SMAD1/5/9 in cells treated with a BMP ligand in the presence or absence of LDN-214117.
- Materials:
 - Cell line (e.g., C2C12 myoblasts, HEK-293T)[9]
 - Cell culture medium and serum
 - BMP ligand (e.g., BMP6)[9]
 - o LDN-214117
 - Lysis buffer



- Primary antibodies (anti-phospho-SMAD1/5/9, anti-total SMAD)
- Secondary antibodies (HRP- or fluorescently-conjugated)
- Western blot or immunofluorescence imaging equipment
- Procedure (Western Blot):
 - Seed cells in multi-well plates and allow them to adhere.
 - Serum-starve the cells overnight to reduce basal signaling.[15]
 - Pre-treat cells with various concentrations of LDN-214117 for 1-2 hours.
 - Stimulate the cells with a BMP ligand (e.g., BMP6) for 30-60 minutes.
 - Lyse the cells and collect the protein lysates.
 - Separate proteins by SDS-PAGE and transfer to a membrane.
 - Probe the membrane with primary antibodies against phospho-SMAD1/5/9 and total SMAD (as a loading control).
 - Incubate with a secondary antibody and visualize the protein bands.
 - Quantify band intensity to determine the extent of inhibition.

Animal models are critical for evaluating the therapeutic potential of ALK2 inhibitors.

- Principle: Genetically engineered mouse models that express a mutant Acvr1 allele (e.g., Acvr1R206H) are used to assess the ability of LDN-214117 to prevent injury-induced or spontaneous heterotopic ossification.[5][16][17]
- Mouse Model: Conditional knock-in mice (e.g., Acvr1R206H-FIEx) are commonly used,
 where the mutant allele expression can be induced to bypass embryonic lethality.[5][18]
- Procedure:
 - Induce expression of the mutant Acvr1R206H allele.



- Induce heterotopic ossification through a controlled injury, such as a cardiotoxin injection into the gastrocnemius muscle.[18]
- Administer LDN-214117 orally to the treatment group, while the control group receives a vehicle.[2]
- Continue treatment for a specified period (e.g., several weeks).
- Monitor the formation of heterotopic bone using methods like micro-computed tomography (μCT).
- At the end of the study, harvest tissues for histological analysis to confirm the presence and extent of ossification.

Therapeutic Potential and Future Directions

LDN-214117 has shown significant promise in preclinical models of FOP and DIPG.[1][2] Its oral bioavailability and ability to penetrate the brain make it a particularly attractive candidate for treating DIPG.[2] Studies in orthotopic xenograft mouse models of DIPG have demonstrated that **LDN-214117** can extend survival.[2][19]

The development of highly selective ALK2 inhibitors like **LDN-214117** represents a major advancement in the pursuit of targeted therapies for these devastating diseases.[7][20] Ongoing and future research will focus on optimizing the pharmacokinetic and pharmacodynamic properties of this class of inhibitors, evaluating long-term safety profiles, and ultimately, translating these promising preclinical findings into clinical applications.

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